REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([I:11])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CS(C)=O>[I:11][C:4]1[CH:3]=[C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)[N+](=O)[O-])I
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
onto a silica gel column (80 g; load neat w/CH2Cl2 rinse; 100:0 to 60:40 hexanes:EtOAc over 35 minutes)
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
Nonetheless, after an initial spike in pressure, purification
|
Type
|
CUSTOM
|
Details
|
the residual material was purified in a second purification (24 g; load w/CH2Cl2; 100:0 to 60:40 hexanes:EtOAc over 20 minutes)
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
AMOUNT: MASS | 4.01 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |